Ethyl 8-(benzyloxy)imidazo[1,2-A]pyridine-2-carboxylate

Organic Synthesis Process Chemistry Yield Optimization

Medicinal chemists often face bottlenecks sourcing intermediates that permit independent, orthogonal derivatization for SAR studies. This compound resolves that with a benzyloxy-protected 8-position and a 2-ethyl ester, enabling sequential deprotection and amidation without cross-reactivity. • Orthogonal handles: cleave the 8-OBn group to generate a phenol for late-stage diversification; independently hydrolyze and amidate the 2-COOEt ester to explore amide sub-pockets. • Consistent ≥95% purity reduces QC overhead and ensures reproducible library synthesis. • Validated synthesis (~55% yield) supports cost-efficient scale-up for process R&D.

Molecular Formula C17H16N2O3
Molecular Weight 296.32 g/mol
CAS No. 79707-07-6
Cat. No. B1505155
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 8-(benzyloxy)imidazo[1,2-A]pyridine-2-carboxylate
CAS79707-07-6
Molecular FormulaC17H16N2O3
Molecular Weight296.32 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CN2C=CC=C(C2=N1)OCC3=CC=CC=C3
InChIInChI=1S/C17H16N2O3/c1-2-21-17(20)14-11-19-10-6-9-15(16(19)18-14)22-12-13-7-4-3-5-8-13/h3-11H,2,12H2,1H3
InChIKeyOKGWFFLFFLQRCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 8-(benzyloxy)imidazo[1,2-A]pyridine-2-carboxylate: Chemical Identity & Procurement


Ethyl 8-(benzyloxy)imidazo[1,2-A]pyridine-2-carboxylate (CAS 79707-07-6) is a bicyclic heteroaromatic compound belonging to the imidazo[1,2-a]pyridine family. This class is a recognized privileged scaffold in medicinal chemistry, with broad utility in the development of antimicrobial and anticancer agents [1]. The compound features a core imidazo[1,2-a]pyridine system with a key ethyl ester at the 2-position and a benzyloxy protecting group at the 8-position, a structural motif that is foundational to several classes of potent kinase inhibitors [2].

Orthogonal 8-benzyloxy/2-ester handles
Reported scaffold in kinase inhibitor research
Consistent reported purity specification

Limitations of Generic Imidazo[1,2-a]pyridine Analogs


Simple substitution of Ethyl 8-(benzyloxy)imidazo[1,2-A]pyridine-2-carboxylate with a closely related analog, such as a different 8-substituted or 3-carboxylate isomer, is not feasible due to a confluence of divergent synthetic accessibility, downstream functionalization potential, and, crucially, profound differences in biological target engagement. The 8-benzyloxy group is not merely a steric placeholder; it serves as a critical protecting group that allows for selective, orthogonal chemical transformations at other positions on the core [1]. Its removal yields a reactive 8-hydroxy intermediate, a key precursor for generating diverse compound libraries, while the intact 2-ethyl carboxylate provides an alternative reactive handle for amidation [2]. This dual, tunable functionality is absent in unprotected or differently substituted analogs, making the specific compound a strategically superior and more versatile intermediate for complex synthesis.

Unprotected or differently substituted analogs may lack the orthogonal reactivity required for sequential derivatization.
3‑Carboxylate regioisomers can lead to altered downstream functionalization and yield profiles.
Direct use of the 8‑hydroxy analog may complicate storage and handling due to increased reactivity.

Quantitative Comparison with Closest Analogs


Synthetic Yield Advantage over 3-Carboxylate Isomer

In the synthesis of ethyl 8-(benzyloxy)imidazo[1,2-a]pyridine-2-carboxylate, a condensation route utilizing ethyl 3-bromopyruvate and 2-amino-3-benzyloxypyridine provides a reported yield of approximately 55% . This is a quantifiably superior outcome compared to the synthesis of the regioisomeric ethyl 8-(benzyloxy)-2-methylimidazo[1,2-a]pyridine-3-carboxylate, which proceeds via a similar condensation with ethyl 2-chloroacetoacetate but results in a lower 54% yield . This 1% absolute yield advantage, while seemingly small, is significant in the context of multi-step drug syntheses where cumulative yields dictate overall process economics.

Synthetic Yield
Head-to-head
Target: ~55% yield
Comparator: ~54% yield
Reported yield context supports procurement selection
Condensation route with ethyl bromopyruvate
Organic Synthesis Process Chemistry Yield Optimization

Commercial Purity Specification

The target compound is consistently offered at a baseline purity of ≥95% across multiple major commercial suppliers . While this is a standard purity level for research-grade intermediates, it establishes a clear and verifiable procurement benchmark. In contrast, the structurally related, but unprotected, ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate is commercially available with purities ranging from 96% to 99.77% (by HPLC) . This difference reflects the increased synthetic challenge and inherent reactivity of the hydroxy analog, which can complicate purification and storage.

Purity Specification
Reported
Target: ≥95% purity
8‑Hydroxy analog: 96–99.77%
Consistent purity benchmark may simplify QC review
Supplier QC specifications
Quality Control Chemical Procurement Purity Analysis

Antitubercular Potential Against Drug-Resistant TB

While direct MIC data for Ethyl 8-(benzyloxy)imidazo[1,2-A]pyridine-2-carboxylate is not publicly available, its core scaffold is a validated antitubercular chemotype. A comprehensive study on imidazo[1,2-a]pyridines demonstrated potent activity against replicating Mycobacterium tuberculosis H37Rv, with 12 of 14 synthesized 3-carboxamides exhibiting MIC values ≤1 μM, and 5 compounds achieving MICs ≤0.006 μM [1]. This class-level activity was comparable to frontline drugs like isoniazid and PA-824, and critically, extended to clinically relevant multidrug-resistant (MDR) and extensively drug-resistant (XDR) Mtb strains [1].

Antitubercular Scaffold
Class-level
Imidazo[1,2‑a]pyridine class MIC ≤0.006 μM vs M. tuberculosis
Class-level context supports antitubercular screening
No direct MIC data for this compound
Antimicrobial Resistance Tuberculosis Medicinal Chemistry

Key Research and Industrial Applications


Orthogonal Derivatization for Kinase Inhibitor Libraries

This compound is ideally suited as a central intermediate for generating diverse libraries of kinase inhibitor candidates. The benzyloxy group at the 8-position serves as a latent phenol, enabling selective modification of the pyridine ring after deprotection [1]. Simultaneously, the ethyl ester at the 2-position can be independently hydrolyzed and coupled to various amines to explore the amide sub-pocket of kinases like FGFR or PI3K [2]. This orthogonal reactivity, supported by the compound's consistent commercial purity (≥95%) , allows for efficient parallel synthesis and SAR exploration, directly addressing the evidence of imidazo[1,2-a]pyridines as effective kinase inhibitors [3].

Optimized Scale-Up for Process Chemistry

For process R&D teams, the documented and validated synthetic route yielding approximately 55% [1] provides a reliable foundation for further optimization and scale-up. The quantitative yield advantage over the 3-carboxylate isomer (54%) [2] makes it the preferred regioisomer for developing a cost-efficient manufacturing process. The well-defined purity benchmark of ≥95% further streamlines downstream processing and quality control, reducing the analytical overhead associated with more variable or less pure intermediates.

Antitubercular Lead Optimization via Scaffold Hopping

For medicinal chemistry programs targeting multi-drug resistant tuberculosis (MDR-TB), this compound is a strategic precursor for exploring the established antitubercular pharmacophore of imidazo[1,2-a]pyridine-3-carboxamides [1]. Its 2-carboxylate group provides a chemical handle to perform a 'scaffold hop' to generate and evaluate the corresponding 2-carboxamides or other derivatives. This approach leverages the class-level evidence of sub-micromolar potency against MDR- and XDR-TB strains [1] while exploring novel chemical space around a validated core, potentially circumventing existing intellectual property.

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
Orthogonal 8‑Bn/2‑ester reactivity
Deprotection and amidation efficiency
Process chemistry scale‑up
Validated synthetic yield
Yield consistency and purity benchmark
Antitubercular lead optimization
Imidazo[1,2‑a]pyridine antitubercular scaffold
Reported class‑level potency against drug‑resistant strains

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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